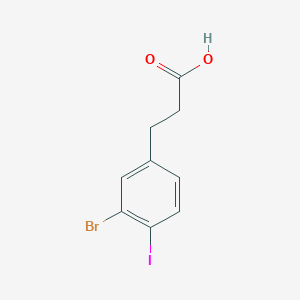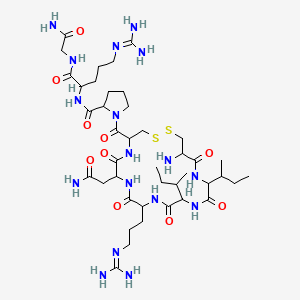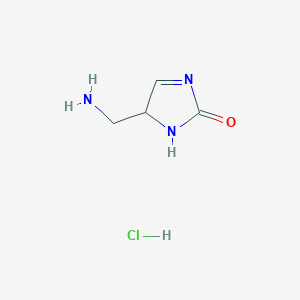
5-(Aminomethyl)-1,5-dihydroimidazol-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-1,5-dihydroimidazol-2-one;hydrochloride is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields such as pharmaceuticals, agrochemicals, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1,5-dihydroimidazol-2-one;hydrochloride typically involves the cyclization of amido-nitriles. One common method is the reaction of hydroxymethylfurfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound often involves catalytic processes under commercially relevant and environmentally acceptable conditions. The use of eco-friendly reagents and adherence to green chemistry principles are emphasized to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1,5-dihydroimidazol-2-one;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: It can be reduced to form different amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, p-tosyl benzyl alcohol, and various catalysts such as nickel and platinum. The reaction conditions are typically mild, with temperatures ranging from room temperature to 60°C .
Major Products Formed
The major products formed from these reactions include disubstituted imidazoles and other nitrogen-containing compounds. These products are valuable in various applications, including pharmaceuticals and agrochemicals .
Scientific Research Applications
5-(Aminomethyl)-1,5-dihydroimidazol-2-one;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1,5-dihydroimidazol-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Aminomethyl)-1,5-dihydroimidazol-2-one;hydrochloride include:
- 5-(Aminomethyl)-2-furancarboxylic acid
- 2,5-bis(aminomethyl)furan
- 5-hydroxymethylfurfurylamine
Uniqueness
What sets this compound apart from these similar compounds is its unique structure and the specific functional groups it contains. This uniqueness allows it to participate in a broader range of chemical reactions and makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C4H8ClN3O |
|---|---|
Molecular Weight |
149.58 g/mol |
IUPAC Name |
5-(aminomethyl)-1,5-dihydroimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C4H7N3O.ClH/c5-1-3-2-6-4(8)7-3;/h2-3H,1,5H2,(H,7,8);1H |
InChI Key |
IFJGECRBLWZHHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)NC1CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


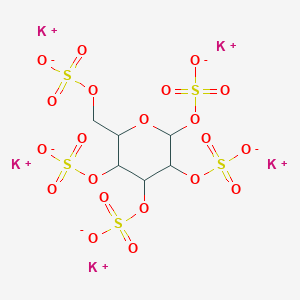
![3-Chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12327347.png)
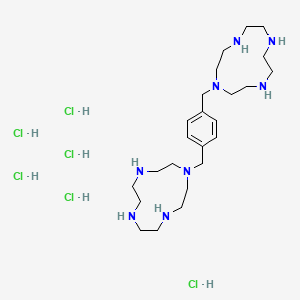
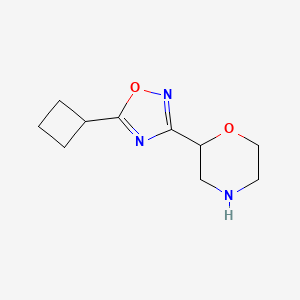

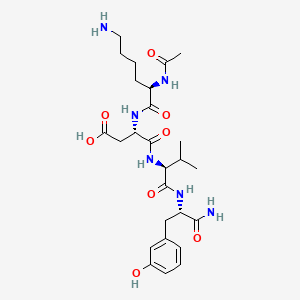

![5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B12327384.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12327385.png)


acetic acid](/img/structure/B12327414.png)
